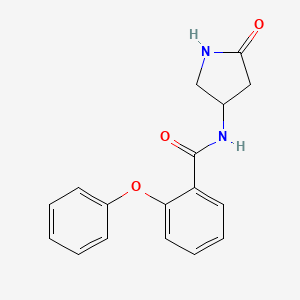

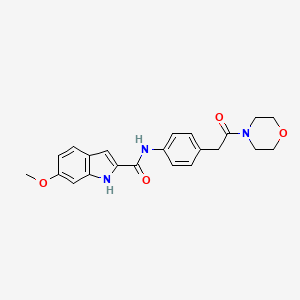

3-(4-氟苯基)-5-((4-(噻吩-2-基)噻唑-2-基)甲基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives is a topic of significant interest due to their pharmacological importance. Paper describes the synthesis of a morpholine-fused 1,3,4-oxadiazole derivative by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. Similarly, paper reports the synthesis of a 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using DFT/B3LYP method with a 6-311++G (d,p) basis set. Paper discusses the synthesis of new 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety through a multistep reaction. These papers highlight the diverse synthetic routes and the importance of substituents in the oxadiazole ring for biological activity.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. Paper confirms the structure of the synthesized compound through NMR, IR, Mass spectral studies, and single crystal X-ray diffraction, which shows that the compound belongs to the monoclinic system. Paper focuses on the DFT study of the molecular structure, bond lengths, and angles, while paper uses Gaussian09 software to optimize the molecular structure and vibrational frequencies of a potential chemotherapeutic agent. These studies provide a detailed understanding of the molecular geometry and stability of the compounds.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be inferred from the Frontier molecular orbital (HOMO-LUMO) energies, global reactivity descriptors, and molecular electrostatic potential. Paper indicates that the nitrogen atom in the oxadiazole ring is the site for electrophilic attack, suggesting a potential for various chemical reactions. Paper also discusses the charge transfer within the molecule and the stability arising from hyper-conjugative interactions, which are crucial for understanding the chemical reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their molecular structure and reactivity. Paper reports the lattice parameters and residual factor from X-ray diffraction studies, which are indicative of the compound's crystalline nature. Paper and provide insights into the vibrational wavenumbers and intensities, which are essential for understanding the compound's stability and reactivity. The molecular electrostatic potential surface analysis in paper and the NBO analysis in paper are valuable for predicting the sites of chemical reactivity and the potential for non-linear optical applications.

科学研究应用

合成和化学性质

微波辅助合成

Başoğlu 等人(2013 年)的一项研究探索了含有青霉素酸或头孢菌素酸部分与 1,3,4-恶二唑(以及其他杂环)整合的杂化分子的微波辅助合成。这些化合物表现出抗菌、抗脲酶和抗脂肪酶活性,展示了 1,3,4-恶二唑衍生物在药物化学中的多功能性 Başoğlu 等人,2013 年.

荧光猝灭

Naik 等人(2018 年)研究了新型噻吩取代的 1,3,4-恶二唑衍生物通过荧光猝灭进行苯胺传感,表明在化学传感和环境监测中应用 Naik 等人,2018 年.

生物活性

抗癌特性

一系列 5-(2-羟苯基)-3-取代-2,3-二氢-1,3,4-恶二唑-2-硫酮衍生物对多种癌细胞系表现出有希望的抗癌活性,表明 1,3,4-恶二唑衍生物作为癌症治疗中先导化合物的潜力 Aboraia 等人,2006 年.

杀线虫活性

Liu 等人(2022 年)合成了具有 1,3,4-噻二唑酰胺部分的新型 1,2,4-恶二唑衍生物,对松材线虫表现出良好的杀线虫活性,突出了它们作为杀线虫剂的潜力 Liu 等人,2022 年.

材料科学应用

聚合物合成

Hamciuc 等人(2005 年)报道了新型氟化聚(1,3,4-恶二唑-醚-酰亚胺)的制备,展示了 1,3,4-恶二唑在开发具有潜在电子和涂层用途的高性能聚合物中的应用 Hamciuc 等人,2005 年.

属性

IUPAC Name |

3-(4-fluorophenyl)-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3OS2/c17-11-5-3-10(4-6-11)16-19-14(21-20-16)8-15-18-12(9-23-15)13-2-1-7-22-13/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMSZTYOZKZAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2558216.png)

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)

![3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558233.png)